molecular formula C8H12N2O4S B12728006 (Z)-Pralidoxime methylsulfonate CAS No. 29603-50-7

(Z)-Pralidoxime methylsulfonate

Cat. No.: B12728006
CAS No.: 29603-50-7
M. Wt: 232.26 g/mol
InChI Key: WWZYJJGFUIAWNW-UHFFFAOYSA-N
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Description

(Z)-Pralidoxime methylsulfonate is a chemical compound known for its potential applications in various fields, including medicine and chemistry. It is a derivative of pralidoxime, which is commonly used as an antidote for organophosphate poisoning. The addition of the methylsulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Pralidoxime methylsulfonate typically involves the reaction of pralidoxime with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pralidoxime+Methylsulfonyl chloride(Z)-Pralidoxime methylsulfonate+HCl\text{Pralidoxime} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pralidoxime+Methylsulfonyl chloride→(Z)-Pralidoxime methylsulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-Pralidoxime methylsulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it back to the parent pralidoxime compound.

    Substitution: The methylsulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Regeneration of pralidoxime.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-Pralidoxime methylsulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential as an antidote for organophosphate poisoning and its effects on biological systems.

    Medicine: Investigated for its therapeutic potential in treating poisoning and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (Z)-Pralidoxime methylsulfonate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound reactivates acetylcholinesterase that has been inhibited by organophosphates, thereby restoring normal nerve function. The molecular targets include the active site of acetylcholinesterase, where the compound binds and facilitates the removal of the organophosphate inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: The parent compound, used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime compound with similar antidotal properties.

    Asoxime: A related compound with a different chemical structure but similar therapeutic effects.

Uniqueness

(Z)-Pralidoxime methylsulfonate is unique due to the presence of the methylsulfonate group, which enhances its solubility and stability compared to other oxime compounds. This makes it a valuable compound for research and industrial applications, offering advantages in terms of ease of use and effectiveness.

Properties

CAS No.

29603-50-7

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)

InChI Key

WWZYJJGFUIAWNW-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-]

Origin of Product

United States

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